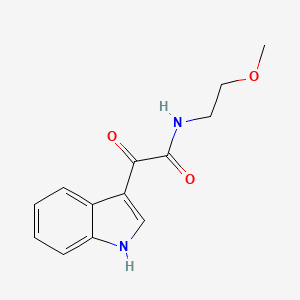![molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8](/img/structure/B2685768.png)
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is an organic compound with the molecular formula C18H18N2O4S This compound features a complex structure that includes a morpholino group, a nitrophenyl group, and a sulfanyl group attached to a methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps:
-
Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated methylphenyl compound.
-
Nitration: : The next step is the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfanyl group.
-
Morpholino Group Introduction: : The final step involves the introduction of the morpholino group. This can be done through a condensation reaction where morpholine reacts with an appropriate carbonyl compound, such as an acyl chloride or an ester, to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfanylation steps, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
-
Oxidation: : The sulfanyl group in {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Reagents such as halogens, sulfonic acids, and alkylating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., bromine), sulfonic acids, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and nitro groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfanyl and nitro groups, leading to inhibition or activation of biochemical pathways. The morpholino group can enhance its solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
{4-[(4-Methylphenyl)sulfonyl]-3-nitrophenyl}(morpholino)methanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.
{4-[(4-Methylphenyl)sulfanyl]-3-aminophenyl}(morpholino)methanone: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
The uniqueness of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and nitro groups allows for diverse chemical transformations, while the morpholino group enhances its solubility and bioavailability.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
特性
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJNZQLQOFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/new.no-structure.jpg)




![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
